4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid
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Overview
Description
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar flow microreactor systems, which provide better control over reaction parameters and improve yield and efficiency. The use of continuous flow processes allows for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid primarily involves its role as a protecting group. The Boc group protects amine functionalities during synthetic transformations, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the subsequent functionalization of the amine group.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound featuring a Boc protecting group, used in similar synthetic applications.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Boc-protected pyrrole derivative used in organic synthesis.
Uniqueness
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a methoxy-substituted benzoic acid. This combination allows for selective reactions and functionalizations that are not possible with other Boc-protected compounds.
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-6-10-5-7-11(14(17)18)12(9-10)19-4/h5,7,9H,6,8H2,1-4H3,(H,17,18) |
InChI Key |
QAMHIWXJRBSTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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